(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one
Description
This compound belongs to the bicyclo[3.2.0]heptan-6-one family, characterized by a fused bicyclic framework with a ketone group at position 4. The stereochemistry (1R,2S,3S,5R) defines the spatial arrangement of substituents, including a bromine atom at position 2 and a hydroxyl group at position 5. These functional groups confer unique reactivity and physicochemical properties, making it a valuable intermediate in synthetic organic chemistry, particularly for chiral molecule synthesis .
Properties
CAS No. |
73346-97-1 |
|---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2/t3-,4-,6+,7+/m1/s1 |
InChI Key |
PZDPQFNHGDOCGG-SOWDYBQPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC2=O)[C@@H]([C@H]1O)Br |
Canonical SMILES |
C1C2C(CC2=O)C(C1O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one typically involves the bromination of a suitable bicyclic precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom in the bicyclic system undergoes SN2-type substitutions , facilitated by the strained bicyclic framework. This reaction is critical for generating derivatives with diverse functional groups.
Elimination Reactions
Under basic or acidic conditions, the compound can undergo β-elimination , forming conjugated systems. This reactivity is influenced by the hydroxyl group’s position and the bicyclic strain.
Oxidation Reactions
-
Oxidative cleavage : The hydroxyl group can be oxidized to a ketone or further functionalized.
-
Baeyer-Villiger Oxidation : A microbial Baeyer-Villiger reaction (using Acinetobacter calcoaceticus) introduces oxygen functionality, forming lactones with high enantiomeric excess (20–>99% e.e.) .
Baeyer-Villiger Reaction Analysis
The microbial Baeyer-Villiger reaction of related bicyclic ketones demonstrates regioselectivity and stereochemical control. For example:
| Compound | Regioisomer Ratio | Enantiomeric Excess |
|---|---|---|
| rac-7 (2-bromo) | 67–93% yield | Opposite configuration |
| rac-17 (2-hydroxy) | 7% yield (via Swern) | >98% e.e. |
This reaction also generates cyclosarkomycin (1b) in 7% yield with 97% e.e. .
Mechanistic Insights
The bicyclic structure imposes steric constraints, influencing reaction pathways:
-
Stereochemical control : The (1R,2S,3S,5R) configuration directs regioselectivity in substitution and oxidation reactions.
-
Microbial catalysis : Enzymatic systems exploit the compound’s strain for selective oxygen insertion (Baeyer-Villiger) .
Experimental Data and Spectroscopy
Key analytical data from related compounds include:
-
IR spectra : Absorption bands for hydroxyl (3427 cm⁻¹) and carbonyl (1717 cm⁻¹) groups .
-
HRMS : Confirmatory mass spectrometry (e.g., m/z 329.1183 for C₁₆H₂₂O₄SiNa) .
This compound’s reactivity underscores its utility in both synthetic organic chemistry and biocatalytic processes, with applications spanning medicinal chemistry and natural product synthesis.
Scientific Research Applications
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways would depend on the context of its use.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one, with the CAS number 56011-39-3, is a bicyclic organic compound notable for its unique stereochemistry and potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H9BrO2, with a molecular weight of 205.05 g/mol. The compound features a bromine atom and a hydroxyl group attached to a bicyclic structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrO2 |
| Molecular Weight | 205.05 g/mol |
| CAS Number | 56011-39-3 |
Synthesis
The synthesis of this compound typically involves multiple steps including the bromination of bicyclic precursors followed by hydroxylation reactions. Research indicates that it can be derived from various synthetic pathways aimed at producing enantiomerically pure forms for biological testing .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Receptor Agonism : The compound has been studied for its role as an agonist at specific receptors, including relaxin receptors which are implicated in cardiovascular health .
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects through modulation of glutamate pathways .
- Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory properties in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A notable case study investigated the compound's efficacy in treating myocardial infarction in animal models. Results indicated a significant reduction in infarct size and improved cardiac function post-treatment with this compound compared to control groups .
The mechanisms underlying the biological activity of this compound are complex and multifaceted:
- Modulation of Neurotransmitter Release : The compound appears to influence neurotransmitter dynamics at the synaptic level, particularly affecting glutamate release which is crucial for neuronal signaling .
- Vasodilatory Effects : Its interaction with vascular receptors may lead to enhanced arterial elasticity and reduced stiffness, contributing to cardiovascular benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
